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cat. No.: B1229309

Compound Name:

An In-depth Technical Guide to 1-(4-
Hydroxyphenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)ethane-1,2-diol, a phenolic diol, has garnered interest in various
scientific fields due to its presence in natural sources and its potential biological activities. This
technical guide provides a comprehensive overview of its physical and chemical properties,
drawing from available data and predictive models. It is designed to serve as a foundational
resource for researchers and professionals engaged in drug discovery and development,
offering structured data, insights into its biological significance, and hypothetical experimental
frameworks.

Chemical Identity and Physical Properties

1-(4-Hydroxyphenyl)ethane-1,2-diol, also known as 4-hydroxyphenethylene glycol, is a
member of the phenols chemical class.[1] Its core structure consists of a benzene ring
substituted with a hydroxyl group and an ethane-1,2-diol moiety.

Table 1: General and Predicted Physical Properties of 1-(4-Hydroxyphenyl)ethane-1,2-diol
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Property Value Source
IUPAC Name i—;:ri\;/ldroxyphenyl)ethane- 1]
4-Hydroxyphenethylene glycol,

Synonyms 4-H§dronghenylgl))//col, F?HyPG Hiz]
CAS Registry Number 2380-75-8 [2]
Molecular Formula CsH1003 [2]
Molecular Weight 154.16 g/mol [2]
XlogP (Predicted) -0.9 [2]
;I':z;lz;yical Polar Surface Area 60.7 A2 2]
Hydrogen Bond Donors 3 [2]
Hydrogen Bond Acceptors 3 [2]
Rotatable Bonds 2 [2]

Note: Experimental data for melting point, boiling point, and aqueous solubility are not readily
available in the reviewed literature. The principle of "like dissolves like" suggests that due to the
presence of polar hydroxyl groups, it would exhibit some solubility in polar solvents like water.

[3][41[5][6]

Chemical Properties and Reactivity

The chemical behavior of 1-(4-Hydroxyphenyl)ethane-1,2-diol is dictated by its constituent
functional groups: the phenolic hydroxyl group and the vicinal diol.

» Phenolic Acidity: The hydroxyl group attached to the benzene ring imparts acidic properties
to the molecule, making it susceptible to deprotonation in the presence of a base. The pKa
value, while not experimentally determined for this specific compound, is influenced by the
electronic nature of the substituents on the phenyl ring.
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e Diol Reactivity: The ethane-1,2-diol moiety can undergo reactions typical of vicinal diols,
such as oxidation to form aldehydes or carboxylic acids, and esterification with carboxylic
acids or their derivatives.

o Aromatic Ring Reactions: The benzene ring can participate in electrophilic aromatic
substitution reactions, with the hydroxyl group acting as an activating, ortho-, para-directing
substituent.

Due to the lack of specific experimental stability data, it is recommended to handle the
compound under standard laboratory conditions, avoiding strong oxidizing agents and extreme
pH conditions.

Spectroscopic Data

While experimental spectra for 1-(4-Hydroxyphenyl)ethane-1,2-diol are not widely published,
predicted spectral data can provide valuable insights for characterization.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Features

Aromatic protons (AA'BB' system), methine
proton (-CH(OH)-), methylene protons (-

1H-NMR
CH2(OH)), and hydroxyl protons. Chemical
shifts would be influenced by the solvent.
Signals corresponding to the aromatic carbons
(with distinct shifts for the carbon bearing the
13C-NMR hydroxyl group and the carbon attached to the

diol side chain), and the two carbons of the

ethane-1,2-diol moiety.

Characteristic absorption bands for O-H
R Spect stretching (broad, due to hydrogen bonding), C-
ectrosco
P Py O stretching (phenol and alcohol), and aromatic

C-H and C=C stretching.

A molecular ion peak corresponding to its

molecular weight, along with fragmentation
Mass Spectrometry patterns resulting from the loss of water,

formaldehyde, and other characteristic

fragments of the phenolic and diol moieties.

Biological Activity and Potential Sighaling Pathways

The (S)-enantiomer of 1-(4-Hydroxyphenyl)ethane-1,2-diol has been identified as an active
constituent in the aerial parts of Angelica sinensis.[7] It has demonstrated notable biological
activities, including:

» Antibacterial Activity: Significantly inhibits the growth of Aeromonas hydrophila.[7]

» Anticoagulative and Antibiotic Activities: These have also been reported, though the
underlying mechanisms are not fully elucidated.[7]

Hypothetical Antibacterial Mechanism

The precise mechanism of its antibacterial action against Aeromonas hydrophila is not yet
defined. However, based on the known mechanisms of other phenolic compounds, a plausible
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hypothesis involves the disruption of the bacterial cell membrane integrity or the inhibition of
essential bacterial enzymes.

Aeromonas hydrophila Antibacterial Effect

1-(4-Hydroxyphenyl)ethane-1,2-diol . Bacterial Cell Membrane 3NN o]k
| Imeracton
1-(4-Hydroxyphenyl)ethane-1,2-diol Inhibition of Growth
T,

Essential Bacterial Enzymes Enzyme Inhibition

Click to download full resolution via product page

Caption: Hypothetical antibacterial mechanism of 1-(4-Hydroxyphenyl)ethane-1,2-diol.

Experimental Protocols (Hypothetical)

Due to the absence of specific published protocols for this compound, the following sections
outline generalized experimental methodologies that could be adapted for its synthesis and
characterization.

Synthesis of 1-(4-Hydroxyphenyl)ethane-1,2-diol
A potential synthetic route could involve the dihydroxylation of 4-vinylphenol.
Reaction Scheme:

4-Vinylphenol + Oxidizing Agent - 1-(4-Hydroxyphenyl)ethane-1,2-diol
Materials:

e 4-Vinylphenol

e Osmium tetroxide (catalytic amount)

» N-Methylmorpholine N-oxide (NMO) as a co-oxidant
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o Acetone/Water solvent mixture

e Sodium sulfite

o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate

« Silica gel for column chromatography

Procedure:

» Dissolve 4-vinylphenol in a mixture of acetone and water.
e Add NMO to the solution.

e Add a catalytic amount of osmium tetroxide.

« Stir the reaction mixture at room temperature until the reaction is complete (monitored by
TLC).

e Quench the reaction by adding sodium sulfite and stir for 30 minutes.
o Extract the product with ethyl acetate.

» Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by silica gel column chromatography to yield 1-(4-
hydroxyphenyl)ethane-1,2-diol.
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Dissolve in Acetone/Water with NMO

'

Add OsO4 (catalytic)

'

Stir at Room Temperature

'

Quench with Sodium Sulfite

'

Extract with Ethyl Acetate

'

Wash with Brine & Dry

'

Concentrate in vacuo

'

Purify by Column Chromatography

End: 1-(4-Hydroxyphenyl)ethane-1,2-diol

Click to download full resolution via product page

Caption: A potential workflow for the synthesis of 1-(4-Hydroxyphenyl)ethane-1,2-diol.
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Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount
of the purified solid is packed into a capillary tube and heated slowly. The temperature range
over which the solid melts is recorded.

Determination of Aqueous Solubility

The shake-flask method can be employed. An excess amount of the compound is added to a
known volume of water in a sealed container. The mixture is agitated at a constant temperature
until equilibrium is reached. The suspension is then filtered, and the concentration of the solute
in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis
spectroscopy or HPLC.

Determination of pKa

The pKa can be determined by potentiometric titration. A solution of the compound is titrated
with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a
calibrated pH meter. The pKa is the pH at the half-equivalence point.

Conclusion

1-(4-Hydroxyphenyl)ethane-1,2-diol is a compound with interesting biological activities that
warrant further investigation. While there is a scarcity of published experimental data on its
physical and chemical properties, this guide provides a solid foundation based on predicted
values and established chemical principles. The outlined hypothetical experimental protocols
offer a starting point for researchers aiming to synthesize and characterize this molecule.
Further studies are essential to elucidate its mechanisms of action and to fully assess its
potential in drug development and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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